Methyl 4-methyl-2-oxo-2H-pyran-6-acetate
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Overview
Description
Methyl 4-methyl-2-oxo-2H-pyran-6-acetate is a chemical compound with the molecular formula C8H8O4. It is a member of the pyranone family, characterized by a pyran ring fused with a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-oxo-2H-pyran-6-acetate typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-oxo-2H-pyran-6-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-2-oxo-2H-pyran-6-acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-oxo-2H-pyran-6-acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate: Similar in structure but with a carboxylate group instead of an acetate group.
4-Hydroxy-6-methyl-2H-pyran-2-one: Lacks the methyl and acetate groups but shares the pyranone core structure
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
70007-84-0 |
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Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 2-(4-methyl-6-oxopyran-2-yl)acetate |
InChI |
InChI=1S/C9H10O4/c1-6-3-7(5-8(10)12-2)13-9(11)4-6/h3-4H,5H2,1-2H3 |
InChI Key |
SPTMYNISHYLZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=C1)CC(=O)OC |
Origin of Product |
United States |
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